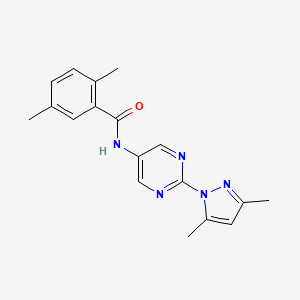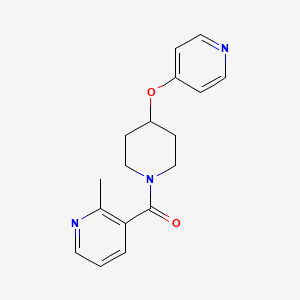
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide is a chemical entity that can be categorized within the family of pyrazolopyrimidines. This class of compounds is known for its diverse biological activities, which often include interactions with various receptors and proteins within biological systems. Although the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities, such as antiproliferative effects against cancer cell lines and as ligands for proteins like the translocator protein 18 kDa (TSPO) .
Synthesis Analysis
The synthesis of related pyrazolopyrimidine compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an intermediate that was prepared through a series of reactions including condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . These methods highlight the complexity and the necessity of careful planning in the synthesis of such compounds. The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide would likely follow a similar synthetic route, with specific adjustments to incorporate the appropriate substituents at the right positions on the pyrazolopyrimidine core.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and bond angles, which can be compared with experimental X-ray diffraction values . The molecular electrostatic potential (MEP) surface map is another tool used to investigate the electronic characteristics of these molecules, which can be crucial for understanding their reactivity and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyrimidine compounds can be inferred from their molecular structure and electronic properties. The presence of multiple substituents, such as methyl groups and amide functionalities, can influence the electron density distribution across the molecule, affecting its reactivity. The MEP surface map obtained from theoretical calculations can provide insights into potential sites of reactivity . Additionally, molecular docking studies can predict how these compounds might interact with biological targets, such as enzymes or receptors, which is essential for understanding their mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups can affect these properties, which in turn can impact the compound's biological activity and pharmacokinetic profile. For example, the introduction of sulfonyl groups has been shown to affect the potency and specificity of pyrazolopyrimidine derivatives as serotonin 5-HT6 receptor antagonists . These properties are crucial for the development of these compounds as therapeutic agents or diagnostic tools.
Scientific Research Applications
Neuroinflammation Applications
A study by Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines related to this compound, showing subnanomolar affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including radiolabeled versions, exhibited potential as in vivo PET-radiotracers for imaging neuroinflammation (Damont et al., 2015).
Antimicrobial Applications
The synthesis and evaluation of pyrimidine linked pyrazole heterocyclics by Deohate and Palaspagar (2020) demonstrated insecticidal and antibacterial potential. These compounds were prepared by cyclocondensation and evaluated against selected microorganisms, showing promising results (Deohate & Palaspagar, 2020).
Anticancer Applications
Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This study highlights the potential of such compounds in developing new anticancer therapies (Abdellatif et al., 2014).
Receptor Affinity Applications
Harden, Quinn, and Scammells (1991) investigated pyrazolo[3,4-d]pyrimidines for their A1 adenosine receptor affinity, synthesizing analogues with varying substituents. The study aimed to find compounds with enhanced receptor activity, contributing to the understanding of receptor-ligand interactions (Harden et al., 1991).
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-11-5-6-12(2)16(7-11)17(24)21-15-9-19-18(20-10-15)23-14(4)8-13(3)22-23/h5-10H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOHOLYLOWEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2545996.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)


![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)

![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)

![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)

